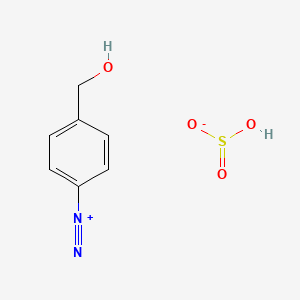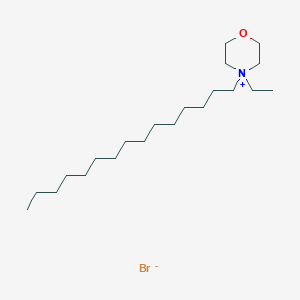
4-Ethyl-4-pentadecylmorpholin-4-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-4-pentadecylmorpholin-4-ium bromide is a quaternary ammonium compound with the molecular formula C21H44BrNO. This compound is known for its surfactant properties and is used in various industrial and research applications. It is a morpholinium salt, which means it contains a morpholine ring with a quaternary ammonium group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-pentadecylmorpholin-4-ium bromide typically involves the quaternization of morpholine with an alkyl halide. The reaction can be carried out by reacting morpholine with 1-bromopentadecane and ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-4-pentadecylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of morpholine and the corresponding alkyl bromide.
Common Reagents and Conditions
Nucleophiles: Hydroxide, chloride, acetate ions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution: Formation of morpholinium salts with different anions.
Hydrolysis: Formation of morpholine and alkyl bromides.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-4-pentadecylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of 4-Ethyl-4-pentadecylmorpholin-4-ium bromide primarily involves its surfactant properties. The compound can interact with lipid bilayers, disrupting membrane integrity and increasing permeability. This makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethyl-4-methylmorpholin-4-ium bromide
- 4-Ethyl-4-butylmorpholin-4-ium bromide
- 4-Ethyl-4-octylmorpholin-4-ium bromide
Uniqueness
4-Ethyl-4-pentadecylmorpholin-4-ium bromide is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surface activity, such as emulsification and membrane disruption.
Eigenschaften
CAS-Nummer |
110231-95-3 |
|---|---|
Molekularformel |
C21H44BrNO |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
4-ethyl-4-pentadecylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C21H44NO.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22(4-2)18-20-23-21-19-22;/h3-21H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LRFUGNVQDWTABR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCC[N+]1(CCOCC1)CC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




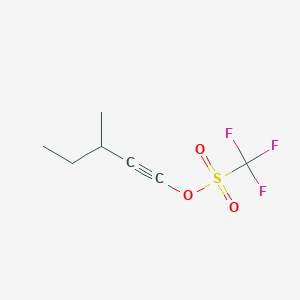
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
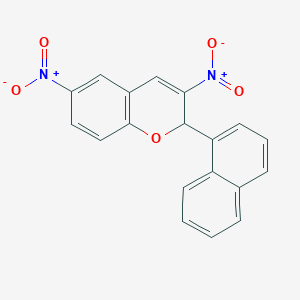

![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
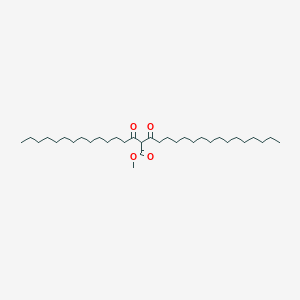
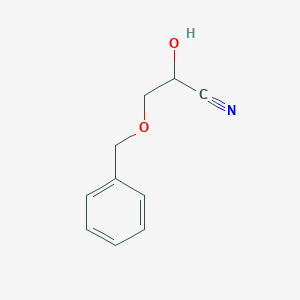
![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)

